REACTION_CXSMILES
|
[Cl-].[Li+].C(NC(C)C)(C)C.[Li+].CCC[CH2-].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1.[F:22][C:23]([F:30])([F:29])[C:24](OCC)=[O:25].Cl>C(OCC)(=O)C.O.O1CCCC1>[F:22][C:23]([F:30])([F:29])[C:24]([C:21]1[C:16]([F:15])=[N:17][CH:18]=[CH:19][CH:20]=1)=[O:25] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice bath
|
Type
|
STIRRING
|
Details
|
the reaction stirred
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
The phases were mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C=1C(=NC=CC1)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.21 mmol | |
AMOUNT: MASS | 0.812 g | |
YIELD: PERCENTYIELD | 45.2% | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |